2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine

Description

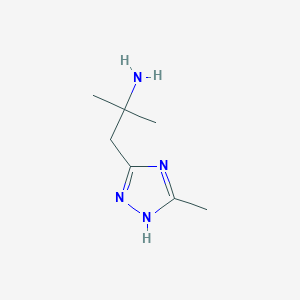

2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine (CAS: 1250612-21-5) is a triazole-containing secondary amine with the molecular formula C₇H₁₄N₄ and a molecular weight of 154.21 g/mol . Its structure features a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a branched propan-2-amine chain at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole scaffolds, which are known for their roles in enzyme inhibition, antiviral activity, and antimicrobial properties .

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C7H14N4/c1-5-9-6(11-10-5)4-7(2,3)8/h4,8H2,1-3H3,(H,9,10,11) |

InChI Key |

ZWNRQPRRQWIQBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)CC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Succinic anhydride or a suitable methyl-substituted succinic anhydride derivative.

- Aminoguanidine hydrochloride.

- 2-methyl-2-propanamine (tert-butylamine) or analogous amine for side chain introduction.

- Solvents such as acetonitrile or ethanol.

- Base such as potassium hydroxide for post-reaction treatment.

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of N-guanidinosuccinimide intermediate | Reaction of succinic anhydride with aminoguanidine hydrochloride | Typically performed under reflux or microwave irradiation |

| 2 | Nucleophilic ring opening by 2-methyl-2-propanamine | Microwave irradiation at ~170 °C for 25 min in acetonitrile | One-pot tandem reaction promotes cyclization to 1,2,4-triazole |

| 3 | Post-reaction base treatment | Addition of KOH in non-aqueous solvent, heating at ~180 °C for 15 min | Enhances yield and purity |

| 4 | Purification | Filtration and recrystallization | Simple purification due to high purity from microwave method |

Optimization Parameters

- Microwave irradiation significantly reduces reaction time and improves yield compared to conventional heating.

- Solvent choice affects yield; acetonitrile favored over ethanol or methanol in some cases.

- Reaction temperature optimized around 170 °C for ring closure; higher temperatures may degrade product.

- Base treatment post-cyclization enhances product isolation.

- Scale-up from 1 mmol to 10 mmol feasible with minor adjustments.

Research Data and Results Summary

The following table summarizes typical yields and conditions for analogous 1,2,4-triazole derivatives synthesized via the microwave-assisted N-guanidinosuccinimide pathway:

| Entry | Amine Used | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Acetonitrile | 170 | 25 | 65-75 | High purity, simple filtration |

| 2 | 2-Methyl-2-propanamine (tert-butylamine) | Acetonitrile | 170 | 25 | 60-70 | Expected yield range based on similar amines |

| 3 | Aromatic amine (e.g., aniline) | Ethanol + KOH | 180 | 15 (post) | 50-60 | Requires base treatment, lower yield |

| 4 | Secondary aliphatic amine | Acetonitrile | 170 | 25 | 70-80 | Efficient cyclization |

Note: Exact yields for the target compound may vary depending on substituent effects and reaction scale.

Structural and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the 1,2,4-triazole ring and the aminoalkyl side chain.

- X-ray crystallography has been used to determine tautomeric forms and hydrogen bonding in related compounds.

- Infrared (IR) spectroscopy shows characteristic N–H and C=O stretches.

- Microwave-assisted synthesis generally produces products with high purity, reducing the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine Dihydrochloride

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- Molecular Formula : C₅H₁₂Cl₂N₄

- Molecular Weight : 195.08 g/mol

- This compound has been studied for antifungal applications .

Heterocyclic Analogues with Oxadiazole Cores

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 140.15 g/mol

- Key Differences: Replacement of the triazole with an oxadiazole ring alters electronic properties (e.g., dipole moment, hydrogen-bonding capacity). This compound is a key intermediate in pan-genotypic HCV NS5B polymerase inhibitors (e.g., BMS-986139) .

1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

- Molecular Formula : C₁₅H₁₆ClN₃O₂S

- Molecular Weight : 337.82 g/mol

- Key Differences : The chromene-oxadiazole hybrid structure introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .

Functionalized Triazole Derivatives

3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic Acid Hydrochloride

Methyl 5-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate

- Molecular Formula : C₁₄H₂₀N₆O₂

- Molecular Weight : 304.35 g/mol

- Key Differences : The pyrimidine-triazole hybrid structure is designed for dual-target inhibition, such as thiamine pyrophosphate-dependent enzymes .

Comparative Data Table

Biological Activity

2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities. The triazole moiety is significant in medicinal chemistry due to its ability to enhance the pharmacological properties of compounds, including their solubility and stability. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a triazole ring that contributes to its biological activity by participating in hydrogen bonding and π-stacking interactions with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of NF-κB Pathway : Triazole derivatives have been identified as potent inhibitors of the NF-κB signaling pathway. This pathway is crucial for the survival and proliferation of cancer cells. Inhibition leads to decreased expression of anti-apoptotic genes and promotes apoptosis in cancer cells .

- Growth Inhibition in Cancer Cell Lines : In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds were screened against 60 human cancer cell lines derived from different types of cancers (e.g., leukemia, lung, colon). Compounds exhibiting over 60% growth inhibition were further evaluated for their IC50 values across multiple concentrations .

- Mechanisms of Action : The anticancer activity may also arise from the modulation of reactive oxygen species (ROS) levels and interference with glutathione metabolism, leading to increased oxidative stress in cancer cells .

Other Biological Activities

Apart from anticancer effects, triazoles have been associated with various other biological activities:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against bacterial and fungal infections due to their ability to disrupt microbial cell functions .

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several triazole derivatives on human breast cancer (MCF-7) and colon carcinoma (HCT116) cell lines. The most potent compound demonstrated an IC50 value of 6.2 μM against HCT116 cells and 27.3 μM against MCF7 cells . This highlights the potential of triazole-containing compounds in cancer therapy.

Case Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which triazole derivatives induce apoptosis in acute myeloid leukemia (AML) stem cells. The study revealed that these compounds could perturb glutathione homeostasis leading to increased ROS levels, thus promoting apoptosis .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.